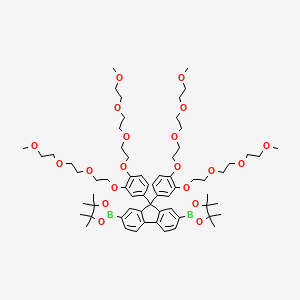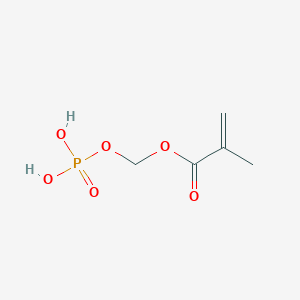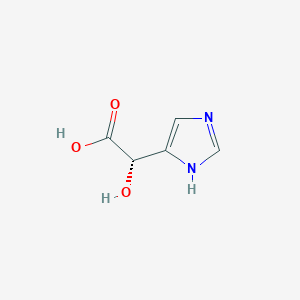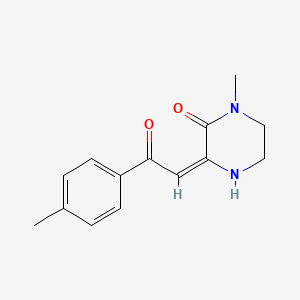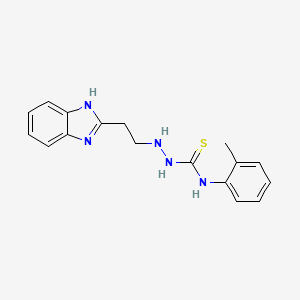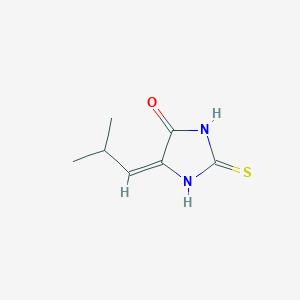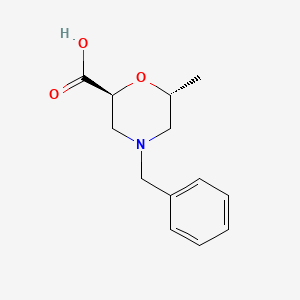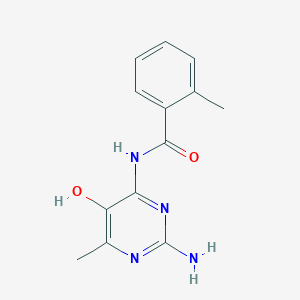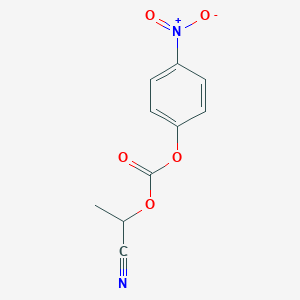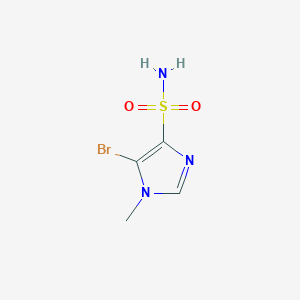
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: is a heterocyclic compound that contains both bromine and sulfonamide functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide typically involves the bromination of 1-methyl-1H-imidazole followed by sulfonation. One common method includes:
Bromination: The starting material, 1-methyl-1H-imidazole, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to yield 5-bromo-1-methyl-1H-imidazole.
Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base. The reaction conditions need to be carefully controlled to avoid over-sulfonation and to ensure the formation of the desired sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an imidazole derivative with an amino group, while a Suzuki coupling reaction would introduce an aryl group.
Applications De Recherche Scientifique
5-Bromo-1-methyl-1H-imidazole-4-sulfonamide: has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine and sulfonamide groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
1-Methyl-1H-imidazole-4-sulfonamide: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.
5-Chloro-1-methyl-1H-imidazole-4-sulfonamide: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
- The presence of both bromine and sulfonamide groups in 5-Bromo-1-methyl-1H-imidazole-4-sulfonamide makes it a unique and versatile compound for various chemical transformations and biological applications.
Propriétés
Numéro CAS |
89501-91-7 |
|---|---|
Formule moléculaire |
C4H6BrN3O2S |
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
5-bromo-1-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C4H6BrN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) |
Clé InChI |
VOOILIXPGORLRR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1Br)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
